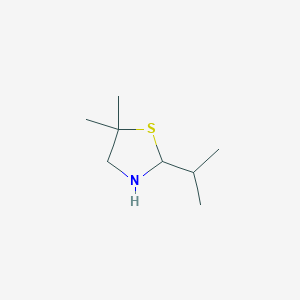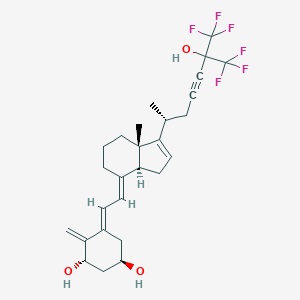
Ccris 7514
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ccris 7514 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound is also known as 2-[(4-methoxyphenyl)methyl]-1,3-dioxolane, and it has a molecular formula of C10H12O3.
Wirkmechanismus
The exact mechanism of action of Ccris 7514 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Ccris 7514 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells by blocking the activity of certain signaling pathways that are involved in tumor growth.
Biochemische Und Physiologische Effekte
Ccris 7514 has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, Ccris 7514 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ccris 7514 in lab experiments is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease. However, there are some limitations to using Ccris 7514 in lab experiments. One of the limitations is the lack of knowledge about its exact mechanism of action. In addition, the safety and toxicity of this compound have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of Ccris 7514. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to evaluate the safety and toxicity of this compound in animal models and human clinical trials. Additionally, more studies are needed to determine the potential applications of Ccris 7514 in the treatment of various diseases, including inflammation, pain, cancer, and Alzheimer's disease.
Conclusion:
In conclusion, Ccris 7514 is a chemical compound that has potential applications in various scientific research studies. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Ccris 7514 can be achieved through the reaction of 4-methoxybenzyl alcohol and ethylene oxide in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic acetal, which is then hydrolyzed to produce Ccris 7514. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ccris 7514 has been used in various scientific research studies due to its potential applications in the field of medicine and biology. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
137102-93-3 |
|---|---|
Produktname |
Ccris 7514 |
Molekularformel |
C27H32F6O3 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-yn-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H32F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-10,16,20,22-23,34-36H,2,5-7,11-12,14-15H2,1,3H3/b18-8+,19-9+/t16-,20-,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
WVQFESJNOSYLJI-RGTRFGFKSA-N |
Isomerische SMILES |
C[C@H](CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Kanonische SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyme |
1,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol Ro 24-5531 Ro-24-5531 Ro24-5531 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



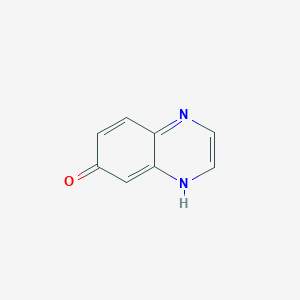
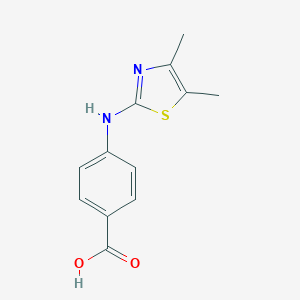
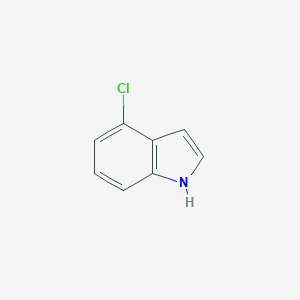
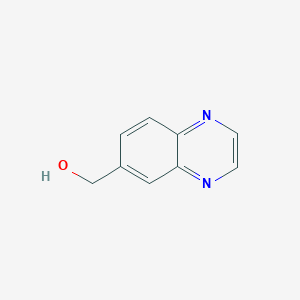
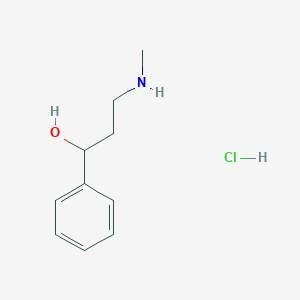
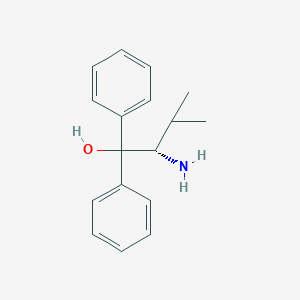
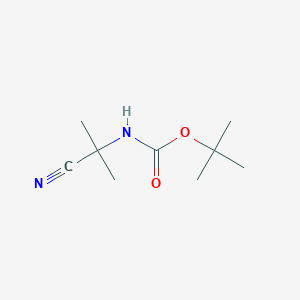
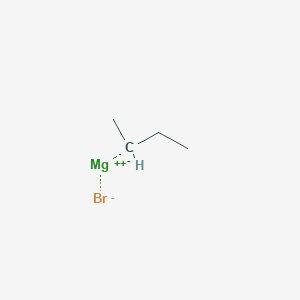
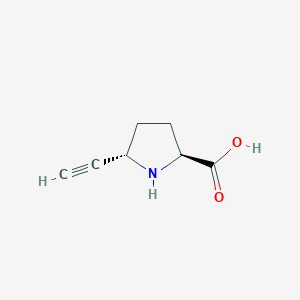
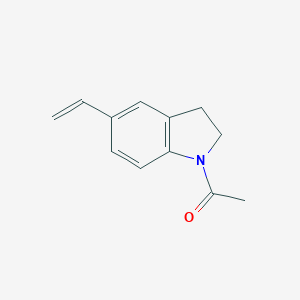
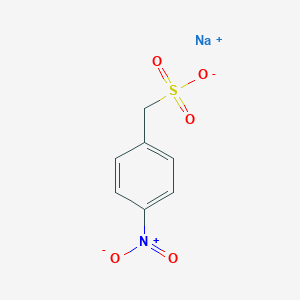
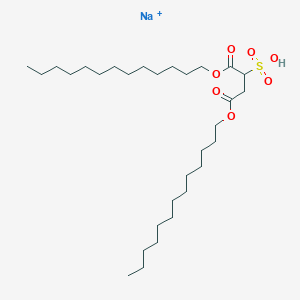
![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)
